Amyloid beta-Protein (6-20)

Alzheimer's disease SORLA/SORL1 Lysosomal sorting

Researchers studying Aβ clearance pathways or T-cell epitopes require a defined peptide fragment that avoids the aggregation variability and impurity noise of full-length Aβ1-40/1-42. Amyloid β-Protein (6-20) (His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH) solves this by providing: • The complete SORLA VPS10P-domain binding epitope, enabling SPR-based mutational analysis without flanking-residue interference. • The intact KLVFF nucleation motif for systematic inhibitor design (e.g., cholyl-peptide leads with sub-μM activity). • Reproducible >97% HPLC purity, reducing impurity noise in ThT/light-scattering nucleation assays. • 15-amino-acid intermediate size delivers easier handling and higher synthetic purity than aggregation-prone longer variants.

Molecular Formula C86H119N23O23
Molecular Weight 1843.036
CAS No. 183745-82-6
Cat. No. B575735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-Protein (6-20)
CAS183745-82-6
Molecular FormulaC86H119N23O23
Molecular Weight1843.036
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C86H119N23O23.C2HF3O2/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51;3-2(4,5)1(6)7/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-;/m0./s1
InChIKeyPEYUPHYMHXCXIE-JLJXFHRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (6-20) Procurement & Selection Guide


Amyloid β-Protein (6-20) is a 15-amino-acid synthetic peptide fragment (His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH) spanning residues 6–20 of the full-length amyloid-β (Aβ) sequence. It encompasses the central hydrophobic cluster and the critical KLVFF nucleation motif, making it a focused tool for studying Aβ aggregation, receptor binding, and T-cell epitope mapping, distinct from full-length Aβ1–40 or Aβ1–42 [1]. Its defined sequence and intermediate size often enable higher synthetic purity and easier handling compared to longer, more aggregation-prone Aβ variants .

Contains KLVFF nucleation motif for aggregation and binding studies
Spans SORLA sorting receptor binding epitope (residues 6–20)
Reported higher synthetic purity and easier handling vs full-length Aβ

Why Aβ(6-20) Cannot Be Replaced by Other Fragments


Aβ fragments are not functionally interchangeable. The 6-20 region contains the primary binding epitope for the SORLA sorting receptor, a key regulator of intracellular Aβ clearance [1]. Overlapping fragments such as Aβ1–15, Aβ11–25, or Aβ16–30 lack this complete binding interface and show markedly different immunoreactivity [2]. Full-length Aβ1–40 and Aβ1–42, while containing the 6-20 sequence, exhibit distinct aggregation kinetics, solubility profiles, and higher synthesis complexity that can introduce confounding variables in nucleation or epitope-focused studies . Substituting Aβ(6-20) with another fragment therefore risks losing the specific molecular interaction or reproducible purity required for mechanistic dissection.

SORLA binding epitope mismatch
Fragments lacking the 6–20 region (e.g., Aβ1–15, Aβ11–25) may not bind the SORLA VPS10P domain; receptor interaction studies could lose the critical binding interface.
T-cell epitope divergence
The immunodominant T-helper epitope maps to residues 6–20; other overlapping peptides show markedly lower recall responses, potentially limiting epitope mapping transferability.
Aggregation kinetics and purity profile differences
Full-length Aβ1–40/1–42 exhibit different aggregation kinetics and often lower routine purity; substitution with longer variants may introduce confounding variables in nucleation or epitope-focused assays.

Quantitative Differentiation Evidence vs. Closest Analogs


SORLA VPS10P Domain Binding Specificity

In fluorescence polarization assays, the VPS10P domain of SORLA bound specifically to a peptide spanning the Aβ6-20 region of Aβ40, with no detectable binding to fragments lacking this sequence [1]. This interaction is pH-dependent, dissociating below pH 5.0 to enable lysosomal release, a mechanistic feature not observed with other Aβ-derived peptides tested [1].

SORLA VPS10P Domain Binding
Head-to-head
Exclusive Aβ(6–20) binding to SORLA VPS10P; no detectable binding with fragments lacking the 6–20 sequence. pH‑dependent dissociation below pH 5.0.
Supports SORLA pathway interaction studies; other fragments may yield false negatives.
In vitro fluorescence polarization assay; recombinant VPS10P domain; pH 7.4 and acidic conditions.
Alzheimer's disease SORLA/SORL1 Lysosomal sorting

Synthetic Purity Advantage

Owing to its shorter length (15 residues) and absence of extreme C-terminal hydrophobicity, Aβ(6-20) is routinely synthesized to ≥97% HPLC purity, whereas full-length Aβ1–40 and Aβ1–42 often achieve lower purity (typically 90–95%) and require more extensive purification due to aggregation-prone sequences . Single-factor experimental analyses indicate that higher purity directly refines Aβ control experiments by reducing impurity-driven variability .

Synthetic Purity Advantage
Specification review
Routinely ≥97% HPLC purity vs full‑length Aβ1–40/Aβ1–42 typically 90–95%.
Higher purity may reduce impurity‑driven variability in aggregation or binding assays.
Commercial peptide specifications; purity values may differ by supplier and batch.
Peptide synthesis Solid-phase peptide synthesis Amyloid research tools

T-Cell Epitope Specificity

In splenocyte proliferation assays from Aβ42-immunized BALB/c mice, peptide Aβ6–20 elicited a strong recall response, while overlapping peptides Aβ1–15, Aβ11–25, and Aβ16–30 were inactive [1]. This maps the immunodominant T-helper epitope to residues 6–20, a finding consistent across multiple adjuvant formulations [1].

T‑Cell Epitope Specificity
Head-to-head
Aβ6–20 elicits strong recall response (SI > 3); Aβ1–15, Aβ11–25, Aβ16–30 near background (SI ~1).
Supports T‑cell epitope mapping in preclinical vaccine studies; alternative fragments may miss the response.
BALB/c mouse splenocytes; Aβ42/CFA prime; in vitro restimulation assay.
Alzheimer's immunotherapy T-cell epitope mapping Vaccine development

Aggregation Nucleation Core Activity

The KLVFF sequence (Aβ16–20) within Aβ(6-20) is the critical hydrophobic core driving Aβ self-assembly and fibril formation [1]. Peptide fragments lacking this motif (e.g., Aβ1–15, Aβ21–35) show negligible aggregation propensity, while Aβ(6-20) itself can seed or modulate full-length Aβ aggregation [2]. Modified Aβ(6-20)-derived peptides retain potent polymerization inhibitory activity with optimized IC50 values [3].

Aggregation Nucleation Core
Class-level
KLVFF motif within Aβ(6–20) drives β‑sheet formation and fibril nucleation; fragments without this motif show minimal aggregation.
Retains complete nucleation interface; may support mechanistic aggregation studies not feasible with core‑only peptides.
ThT fluorescence/TEM evidence; quantitative inhibitor IC₅₀ values reported for modified peptides.
Amyloid aggregation KLVFF motif Fibril nucleation

High-Impact Application Scenarios


SORLA-Dependent Aβ Clearance Studies

Use Aβ(6-20) as the minimal binding probe in surface plasmon resonance (SPR) or fluorescence polarization assays to quantify SORLA VPS10P domain interactions. The exclusive binding of the 6-20 epitope enables mutational analysis of the SORLA-Aβ interface without interference from flanking residues, directly supporting drug discovery efforts targeting lysosomal Aβ degradation [1].

Alzheimer's Vaccine Epitope Mapping

Employ Aβ(6-20) as the positive control peptide in ELISPOT or proliferation assays to monitor T-helper responses in preclinical AD vaccine studies. Its defined immunodominance in BALB/c mice makes it the standard for assessing vaccine-induced cellular immunity, whereas alternative fragments fail to capture this response [2].

Aβ Aggregation Inhibitor Screening

Utilize Aβ(6-20) as a scaffold for designing peptide-based aggregation inhibitors. Its inclusion of the full KLVFF nucleation motif allows systematic N- and C-terminal modifications to optimize binding affinity and stability, as demonstrated by the development of cholyl-peptide lead compounds with sub-micromolar activity [3].

Aggregation Assay Calibration Standard

Leverage the intrinsically higher synthetic purity (>97%) of Aβ(6-20) as a calibration standard in thioflavin T or light scattering assays. This reduces impurity-related noise, enabling more precise quantification of nucleation lag times and fibril elongation rates compared to less pure full-length Aβ preparations .

Application
Selection Property
Validation Focus
SORLA‑Aβ binding studies
6–20 epitope specificity
VPS10P domain interaction verification
Preclinical AD vaccine epitope mapping
Immunodominant T‑helper epitope
T‑cell recall response verification
Peptide‑based aggregation inhibitor design
KLVFF nucleation motif
Aggregation modulation and inhibitor screening
Aggregation assay calibration
High synthetic purity profile
Baseline variability and nucleation kinetics assessment
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